molecular formula C11H14N2O3 B2980112 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetohydrazide CAS No. 1797234-09-3

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetohydrazide

Cat. No.: B2980112
CAS No.: 1797234-09-3
M. Wt: 222.244
InChI Key: XVKWHUIGRGTDMT-UHFFFAOYSA-N
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Description

“2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetohydrazide” is a compound derived from 3,4-dihydro-2H-1,5-benzodioxepin . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .


Synthesis Analysis

The synthesis of this compound involves the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives/2-hydroxy-1-naphthaldehyde .


Molecular Structure Analysis

The molecular structure of this compound is derived from 3,4-dihydro-2H-1,5-benzodioxepin . The IUPAC name is 3,4-dihydro-2H-1,5-benzodioxepine . The InChI code is 1S/C9H10O2/c1-2-5-9-8 (4-1)10-6-3-7-11-9/h1-2,4-5H,3,6-7H2 .


Physical and Chemical Properties Analysis

The physical form of this compound can be either liquid or solid . The molecular weight is 150.18 .

Scientific Research Applications

Anticancer Evaluation

A study detailed the synthesis and characterization of derivatives from a similar structural framework, aimed at evaluating their anticancer potential. The derivatives were synthesized using a series of steps starting from o-phenylenediamine and naphthalene derivatives. These compounds underwent in vitro anticancer evaluation across different cancer cell lines, with one compound exhibiting significant activity against a breast cancer cell line (Salahuddin et al., 2014).

Antipsychotic Activity

Another research explored the synthesis of 3,4-dihydro-1H-benzo[e][1,2,4]triazepin-5(2H)-one derivatives, derived from benzohydrazides, for their antipsychotic activities. The study found that a particular derivative exhibited comparable antipsychotic activity to the reference drug clozapine but with lesser side effects, highlighting its potential in antipsychotic drug development (S. Ibrahim et al., 2013).

Antidepressant-Like Activities

Research into novel benzazole derivatives, obtained through reactions involving corresponding acetohydrazide and substituted benzaldehydes, revealed significant antidepressant-like activities in mice. These compounds' effects were evaluated through tail suspension tests and modified forced swimming tests, with findings suggesting the involvement of the serotonergic system in their antidepressant-like effects (Gamze Tokgöz et al., 2018).

Synthesis and Characterization for Potential Therapeutic Applications

Other studies have focused on the synthesis, characterization, and potential therapeutic applications of related compounds. For instance, the synthesis of novel derivatives of substituted 2-(benzothiazol-2’-ylthio)acetohydrazide was reported, with the compounds characterized by various spectroscopic methods and expected to contribute significantly to the database of heterocyclic compounds with potential medicinal applications (F. Al-Omran & A. El-Khair, 2016).

Exploration of Anticonvulsant Properties

A study on 2-(1H-Benzotriazol-1-yl)-N'-[substituted]acetohydrazides investigated their anticonvulsant activity. The compounds were synthesized and evaluated using the 6 Hz psychomotor seizure test, with one showing notable activity. This research highlights the potential of such compounds in developing new anticonvulsant therapies (Praveen Kumar & Laxmi Tripathi, 2012).

Safety and Hazards

This compound is potentially toxic if swallowed and may cause skin irritation . It is recommended to wear eye protection and face protection when handling this compound .

Properties

IUPAC Name

2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c12-13-11(14)7-8-2-3-9-10(6-8)16-5-1-4-15-9/h2-3,6H,1,4-5,7,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKWHUIGRGTDMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)CC(=O)NN)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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